6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazinone core linked to a chlorophenyl-pyrimidinyl moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Similar compounds in the pyridazinone class have been found to interact with a variety of targets, including enzymes like acetylcholinesterase (ache) .
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Similar compounds in the pyridazinone class have been found to affect a variety of biochemical pathways, including those involved in oxidative stress and nerve pulse transmission .
Result of Action
Similar compounds in the pyridazinone class have been found to have a wide range of pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the 5-(4-chlorophenyl)-2-pyrimidinyl intermediate. This can be achieved through the reaction of 4-chlorobenzaldehyde with guanidine in the presence of a base, followed by cyclization.
Coupling with Phenylpyridazinone: The pyrimidinyl intermediate is then coupled with 2-phenyl-3(2H)-pyridazinone. This step often requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Final Cyclization and Purification: The final step involves cyclization to form the desired compound, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced phenylpyridazinone derivatives.
Substitution: Formation of substituted phenylpyridazinone derivatives with various functional groups.
Scientific Research Applications
6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone can be compared with similar compounds such as:
4-Acetyl-2-chloropyridine: Shares a similar pyridine structure but differs in functional groups and overall reactivity.
N-benzoyl-N’-phenylurea: Similar in having a benzoyl and phenyl group but differs in the core structure and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-[5-(4-chlorophenyl)pyrimidin-2-yl]oxy-2-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O2/c21-16-8-6-14(7-9-16)15-12-22-20(23-13-15)27-18-10-11-19(26)25(24-18)17-4-2-1-3-5-17/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMZILZIWVKVSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC(=N2)OC3=NC=C(C=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.